4-(1-methyl-1H-pyrazol-4-yl)phenol
Overview
Description
4-(1-methyl-1H-pyrazol-4-yl)phenol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by a phenol group attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 1-methyl-1H-pyrazole with a phenol derivative. One common method is the palladium-catalyzed coupling reaction between 4-bromo-1H-pyrazole and a phenol derivative under suitable conditions . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(1-methyl-1H-pyrazol-4-yl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-pyrazol-4-yl)phenol: Lacks the methyl group at the 1-position of the pyrazole ring.
4-(1-phenyl-1H-pyrazol-4-yl)phenol: Contains a phenyl group instead of a methyl group at the 1-position of the pyrazole ring.
Uniqueness
4-(1-methyl-1H-pyrazol-4-yl)phenol is unique due to the presence of the methyl group at the 1-position of the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHMAJENUAYKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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